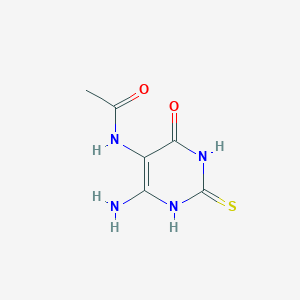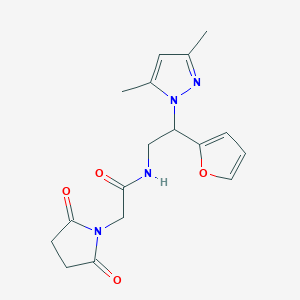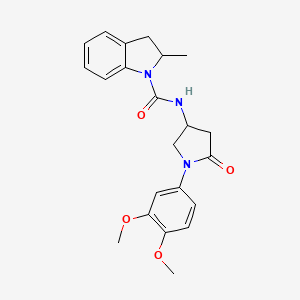![molecular formula C9H19F2N3 B2673907 3-[4-(2,2-Difluoroethyl)piperazin-1-yl]propan-1-amine CAS No. 1179833-05-6](/img/structure/B2673907.png)
3-[4-(2,2-Difluoroethyl)piperazin-1-yl]propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(2,2-Difluoroethyl)piperazin-1-yl]propan-1-amine , also known by its chemical formula C9H19F2N3 , is a synthetic compound. It falls within the class of piperazine derivatives and exhibits interesting pharmacological properties. The compound’s structure consists of a piperazine ring with a difluoroethyl group attached at the 4-position and an amino group at the 1-position of the propan-1-amine backbone .
Synthesis Analysis
The synthesis of this compound involves several steps, including alkylation of piperazine with a difluoroethyl halide (such as 2,2-difluoroethyl bromide or chloride). The reaction proceeds under appropriate conditions to yield the desired product. Detailed synthetic pathways and optimization strategies are documented in relevant research articles .
Molecular Structure Analysis
The molecular structure of 3-[4-(2,2-Difluoroethyl)piperazin-1-yl]propan-1-amine reveals its linear arrangement, with the piperazine ring forming the central core. The difluoroethyl group extends from one side, while the amino group is positioned on the other side. The compound’s molecular weight is approximately 207.26 g/mol .
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including nucleophilic substitution , hydrolysis , and oxidation . Researchers have investigated its reactivity with different reagents and solvents, leading to the formation of various derivatives. These reactions are essential for understanding its potential applications .
properties
IUPAC Name |
3-[4-(2,2-difluoroethyl)piperazin-1-yl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19F2N3/c10-9(11)8-14-6-4-13(5-7-14)3-1-2-12/h9H,1-8,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJSUROMEPNHNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN)CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2673824.png)
![2-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2673826.png)
amino}-N-(cyanomethyl)acetamide](/img/structure/B2673829.png)
![N-[1-(4-ethyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidin-4-yl]-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B2673831.png)





![tert-butyl N-[(1R)-2-iodo-1-phenylethyl]carbamate](/img/structure/B2673838.png)

![2-(4-bromophenyl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}acetamide](/img/structure/B2673842.png)
![N-cyclohexyl-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2673843.png)
